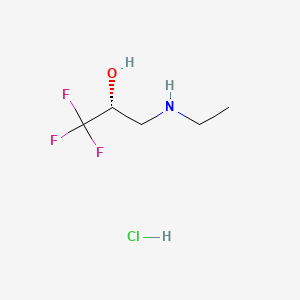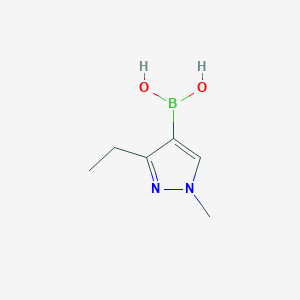
ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a chemical compound characterized by a cyclopropane ring substituted with an ethyl ester group and a 4-aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a substituted styrene derivative in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to further reactions to introduce the 4-aminophenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The cyclopropane ring also imparts unique steric and electronic properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
Clave InChI |
PRQHGNILEBKMGD-MNOVXSKESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



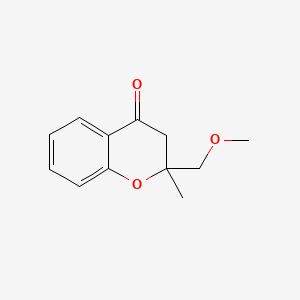
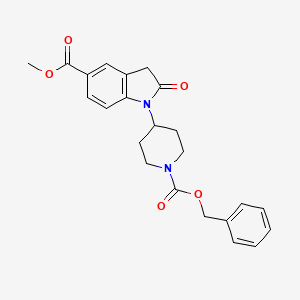

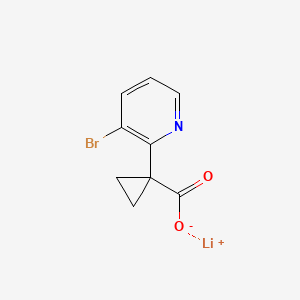
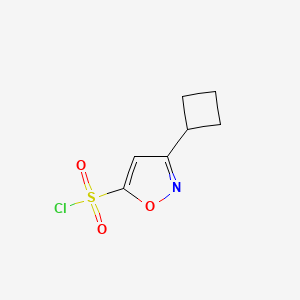
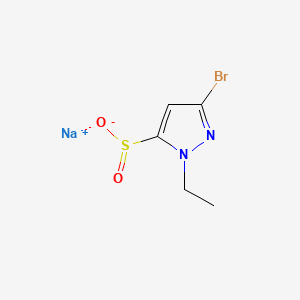
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
